Dihydroactinidiolide
Overview
Description
Dihydroactinidiolide is a naturally occurring bicyclic lactone known for its synthesis through various chemical methods. It has been the subject of multiple studies due to its interesting chemical properties and potential applications.
Synthesis Analysis
Several synthetic routes have been developed to create dihydroactinidiolide. One approach involves the use of asymmetric catalytic hetero-Diels-Alder methodology, which is a key step in the synthesis of both (R)-dihydroactinidiolide and (R)-actinidiolide. This method utilizes a copper(II)-bisoxazoline-catalyzed reaction, yielding the product with high regio-, diastereo-, and enantioselectivity . Another synthesis strategy employs selenium-stabilized carbenium ions for carbon-carbon bond formation, starting with a lactonization reaction and proceeding through selenoxide elimination to produce dihydroactinidiolide . Additionally, the preparation of fused ring α, β-unsaturated lactones using lithium ethoxyacetylide has been described as a useful method for synthesizing dihydroactinidiolide .
Molecular Structure Analysis
The molecular structure of dihydroactinidiolide intermediates has been confirmed through various analytical techniques, including X-ray analysis. This structural confirmation is crucial for understanding the compound's reactivity and for the development of further synthetic applications .
Chemical Reactions Analysis
Dihydroactinidiolide is not only a target molecule for synthesis but also plays a role in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Dihydrodiol dehydrogenase enzymes, which have been implicated in the metabolism of PAHs, show substrate specificity for non-K-region trans-dihydrodiols, leading to the formation of catechols and PAH-o-quinones . These metabolites can further react, generating reactive oxygen species and potentially contributing to cytotoxic and genotoxic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroactinidiolide have been studied using techniques such as GC-MS. The determination of di
Scientific Research Applications
Summary of the Application
Dihydroactinidiolide is often found in various types of tea and is formed from the oxidation of carotenoids . It has a sweet and tea-like aroma and is highly correlated with the sensory quality of green tea .
Methods of Application or Experimental Procedures
The volatiles of the tea infusions were enriched by solvent partitioning followed by solid-phase extraction (SPE). The highly volatile compounds were captured by headspace solid-phase microextraction (HS SPME). Gas chromatography–olfactometry (GC-O) experiments discovered 37 odor-active components .
Results or Outcomes
The aroma profiles of the four white teas were attributed by 15 compounds, although a total of 179 volatile components were found in the extracts . Dihydroactinidiolide was one of these compounds contributing to the aroma profile .
2. Application as an Insect Pheromone
Summary of the Application
Dihydroactinidiolide is a pheromone for a variety of insects . For example, it is one of the three components of the pheromone for queen recognition of the workers of the red fire ant .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of Dihydroactinidiolide as a pheromone has been confirmed in a variety of insects, including the red fire ant .
3. Application as a Fragrance
Summary of the Application
Dihydroactinidiolide has a sweet, tea-like odor and is used as a fragrance . It occurs naturally in black tea, fenugreek, fire ants, mangoes, and tobacco .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
Dihydroactinidiolide is used in various products for its pleasant aroma .
4. Application in Aged Tea Research
Summary of the Application
Dihydroactinidiolide is one of the characteristic volatiles in aged teas .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
Dihydroactinidiolide was found to be one of the characteristic volatiles in aged teas .
5. Application in Synthetic Chemistry
Summary of the Application
Dihydroactinidiolide has been prepared synthetically . This suggests its use in synthetic chemistry, possibly as a building block for more complex molecules.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The successful synthesis of Dihydroactinidiolide indicates its potential use in synthetic chemistry .
6. Application in Food Flavoring
Summary of the Application
Dihydroactinidiolide occurs naturally in black tea, fenugreek, fire ants, mangoes, and tobacco . Its sweet, tea-like odor makes it useful as a flavoring agent in food products .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
Dihydroactinidiolide is used in various food products for its pleasant aroma .
Safety And Hazards
Future Directions
Dihydroactinidiolide has been identified as a major component of ethyl acetate extracts of cyanobacteria or aquatic macrophytes, which inhibit seed germination and seedling growth . It also has been identified in wheat glumes, which acts as a germination inhibitor . The current findings demand for further in vitro and in vivo studies to develop Dihydroactinidiolide as a multi-target lead against Alzheimer’s disease .
properties
IUPAC Name |
4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKHDCBNRDRUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CC(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864588 | |
Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; musky or coumarin-like aroma | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
295.00 to 296.00 °C. @ 760.00 mm Hg | |
Record name | Dihydroactinidiolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.051-1.058 | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one | |
CAS RN |
15356-74-8, 17092-92-1 | |
Record name | 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15356-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroactinolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROACTINIDIOLIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357087 | |
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Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroactinidiolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROACTINIDIOLIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8469LVA9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dihydroactinidiolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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